2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
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Overview
Description
The compound “2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Peptide Bond Formation: Using coupling agents like EDCI or DCC to form peptide bonds between amino acids.
Protection and Deprotection Steps: Protecting groups like Boc or Fmoc are used to protect functional groups during intermediate steps.
Cyclization: Forming the tetrazacyclododecane ring structure through cyclization reactions.
Functional Group Modifications: Introducing functional groups such as carboxymethyl and amino groups through specific reactions.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers and large-scale reactors to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for peptide bond formation.
Major Products
The major products of these reactions depend on the specific functional groups being targeted and the conditions used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or a ligand in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: Studying its potential as an enzyme inhibitor.
Protein Interaction: Investigating its interactions with proteins and other biomolecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostics: Applications in diagnostic assays and imaging.
Industry
Biotechnology: Use in biotechnological processes and product development.
Pharmaceuticals: Applications in the pharmaceutical industry for drug synthesis and development.
Mechanism of Action
The mechanism of action of such a complex compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of multiple amino acid residues.
Macrocycles: Compounds with large ring structures like tetrazacyclododecane.
Amino Acid Derivatives: Compounds derived from amino acids with similar functional groups.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and a large ring system, making it a subject of interest for various scientific studies.
Properties
Molecular Formula |
C66H114N22O16 |
---|---|
Molecular Weight |
1471.7 g/mol |
IUPAC Name |
2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C66H114N22O16/c1-5-41(4)56(68)64(104)83-49(32-40(2)3)61(101)80-48(19-13-23-76-66(72)73)60(100)82-50(33-42-34-77-44-15-7-6-14-43(42)44)62(102)84-51(39-89)63(103)81-47(18-12-22-75-65(70)71)59(99)79-46(17-8-10-20-67)58(98)78-45(57(69)97)16-9-11-21-74-52(90)35-85-24-26-86(36-53(91)92)28-30-88(38-55(95)96)31-29-87(27-25-85)37-54(93)94/h6-7,14-15,34,40-41,45-51,56,77,89H,5,8-13,16-33,35-39,67-68H2,1-4H3,(H2,69,97)(H,74,90)(H,78,98)(H,79,99)(H,80,101)(H,81,103)(H,82,100)(H,83,104)(H,84,102)(H,91,92)(H,93,94)(H,95,96)(H4,70,71,75)(H4,72,73,76)/t41-,45+,46+,47+,48+,49+,50+,51+,56-/m1/s1 |
InChI Key |
IOKNMYWBFSAUHS-AHVIHFTKSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N)N |
Origin of Product |
United States |
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